2-chloro-N-(4-methylphenyl)-2-phenylacetamide
Overview
Description
The compound “2-chloro-N-(4-methylphenyl)-2-phenylacetamide” is a chemical compound, but there is limited information available about it .
Synthesis Analysis
There is a paper that discusses the design and optimization of a single-stage continuous mixed suspension for the continuous cooling crystallization of a similar compound, “2-chloro-N-(4-methylphenyl)propanamide (CNMP)”, in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving “this compound”. A paper discusses the synthesis of 1,2,4-triazole-containing scaffolds using a similar compound .Scientific Research Applications
Molecular Conformations and Supramolecular Assembly
2-Chloro-N-(4-methylphenyl)-2-phenylacetamide has been studied for its molecular conformations and supramolecular assembly. Research on its halogenated analogs, including N-(4-Chloro-3-methylphenyl)-2-phenylacetamide, has revealed insights into their molecular structures and hydrogen bonding patterns, contributing to understanding the supramolecular assembly of these compounds (Nayak et al., 2014).
Spectroscopic Studies and Molecular Docking
Spectroscopic techniques like FT-IR and FT-Raman have been applied to N-(4-Chloro-3-methylphenyl)-2-phenylacetamide (a close analog) for detailed molecular structure analysis. These studies also involve molecular docking simulations, offering insights into its potential biological activity (Shahidha et al., 2017).
Electrochemical Reduction Studies
The electrochemical behavior of related compounds, like 2-chloro-N-phenylacetamides, has been explored. Such studies provide valuable information about the reduction mechanisms and potential applications in various chemical processes (Pasciak et al., 2014).
Synthesis of Analogs and Antimicrobial Study
Research has been conducted on synthesizing novel analogs of 2-chloro-N-phenylacetamides and testing their antimicrobial properties. Such studies expand the potential applications of these compounds in the field of medicine and pharmacology (Jayadevappa et al., 2012).
Structural and Vibrational Analysis
In-depth structural and vibrational analysis of related compounds like N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide has been performed. Such research helps in understanding the molecular behavior and potential applications of these chemicals (Arjunan et al., 2009).
Properties
IUPAC Name |
2-chloro-N-(4-methylphenyl)-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-7-9-13(10-8-11)17-15(18)14(16)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGODNLPJFFPBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262788 | |
Record name | α-Chloro-N-(4-methylphenyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10295-50-8 | |
Record name | α-Chloro-N-(4-methylphenyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10295-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Chloro-N-(4-methylphenyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.